molecular formula C27H25NO6 B11132090 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate

Cat. No.: B11132090
M. Wt: 459.5 g/mol
InChI Key: OXFNVRMYAUABDW-DEOSSOPVSA-N
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Description

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate is a complex organic compound with the molecular formula C28H27NO6. This compound belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene scaffold from O-benzylated phenols through a C-H sulfenylation/radical cyclization sequence . This process involves the use of S-aryl dibenzothiophenium salts as precursors, which undergo a photocatalytically triggered single-electron transfer to form an aryl radical. This radical then cyclizes and undergoes ring expansion to form the desired tricyclic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C27H25NO6/c1-16(2)24(28-27(31)32-15-18-9-5-4-6-10-18)26(30)33-19-13-17(3)23-20-11-7-8-12-21(20)25(29)34-22(23)14-19/h4-14,16,24H,15H2,1-3H3,(H,28,31)/t24-/m0/s1

InChI Key

OXFNVRMYAUABDW-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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